Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
CAS No.:
Cat. No.: VC18277283
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | ethyl 1-prop-2-ynylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H17NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h1,10H,4-9H2,2H3 |
| Standard InChI Key | NWFAYKMSHHCEML-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)CC#C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate, reflecting its ethyl ester group at position 3 of the piperidine ring and the propargyl substituent on the nitrogen atom. Its molecular formula is CHNO, with a molecular weight of 209.24 g/mol (calculated using PubChem’s molecular formula parser). The structure features two key functional groups:
-
A piperidine ring providing a six-membered amine scaffold.
-
A propargyl group (–CHC≡CH) enabling alkyne-specific reactivity.
-
An ethyl ester (–COOCHCH) conferring lipophilicity and hydrolytic instability.
Structural Characterization
Spectroscopic data for analogous piperidine derivatives suggest characteristic signals in nuclear magnetic resonance (NMR) spectra:
-
H NMR: A triplet near δ 1.2 ppm (ethyl CH), a quartet at δ 4.1 ppm (ester CH), and a singlet at δ 2.2 ppm (propargyl CH).
-
C NMR: A carbonyl signal at ~170 ppm (ester C=O) and alkyne carbons at 70–80 ppm .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically proceeds via N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide, as outlined in modified procedures from Wanner et al. :
Step 1: Alkylation of Piperidine
Ethyl piperidine-3-carboxylate reacts with propargyl bromide in the presence of a base (e.g., potassium carbonate) in anhydrous acetonitrile at 60°C for 12–24 hours. The reaction follows an S2 mechanism, displacing bromide to form the N-propargyl derivative.
Step 2: Purification
Crude product is purified via flash chromatography (hexane/ethyl acetate gradient), yielding the target compound as a colorless oil. Reported yields for analogous reactions range from 65% to 85% .
Table 1: Synthetic Conditions for Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
| Parameter | Value |
|---|---|
| Starting Material | Ethyl piperidine-3-carboxylate |
| Alkylating Agent | Propargyl bromide |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 12–24 hours |
| Yield | 65–85% |
Scalability and Industrial Relevance
Industrial-scale production would require optimizing solvent recovery and minimizing byproducts such as bis-alkylated piperidine. Continuous-flow reactors could enhance efficiency by maintaining precise temperature control and reducing reaction times .
Physicochemical Properties
Solubility and Stability
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL). The ester group renders it susceptible to hydrolysis under acidic or basic conditions, forming piperidine-3-carboxylic acid. Storage at –20°C under inert atmosphere is recommended to prevent degradation.
Spectroscopic Data
While direct data for this compound are scarce, comparisons with structurally similar molecules suggest:
-
IR Spectroscopy: Strong absorption at 1730 cm (ester C=O) and 2100 cm (alkyne C≡C).
-
Mass Spectrometry: Molecular ion peak at m/z 209.24 (M) and fragment ions at m/z 164 (loss of –OCHCH) and 94 (piperidine ring) .
Chemical Reactivity and Derivatives
Alkyne-Functionalized Reactions
The propargyl group participates in:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
-
Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides to generate biaryl alkynes .
Ester Hydrolysis
Under basic conditions (e.g., NaOH in ethanol/water), the ethyl ester hydrolyzes to 1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid, a potential GABA reuptake inhibitor .
Research Applications
Medicinal Chemistry
This compound serves as a precursor in synthesizing GABA transporter 1 (GAT1) ligands, which are investigated for their potential in treating epilepsy and neuropathic pain. In one study, a related propargyl-piperidine ester was radiofluorinated for PET imaging, though metabolic instability limited its utility .
Material Science
The alkyne moiety enables surface functionalization of nanoparticles and polymers via click chemistry, facilitating applications in drug delivery and biosensing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume